Bursopoietin

Vue d'ensemble

Description

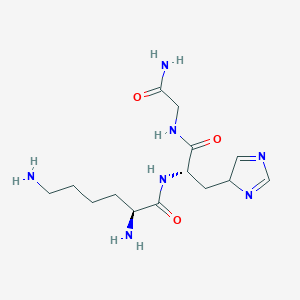

Bursopoietin is a peptide compound with the chemical formula C14H25N7O3. It is known for its role in the differentiation and development of lymphocytes, particularly in the immune system of birds and mammals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bursopoietin can be synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Bursopoietin undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can result in more flexible peptides .

Applications De Recherche Scientifique

Immunological Applications

B-cell Differentiation:

Bursopoietin is primarily recognized for its ability to induce the differentiation of precursor B-cells into mature B-cells. This function is particularly valuable in treating conditions where B-cell production is compromised, such as X-linked infantile hypogammaglobulinemia. In this condition, patients exhibit a severe deficiency in antibody production due to a lack of functional B-cells, making them susceptible to infections .

Therapeutic Use:

The peptide can be administered parenterally at doses ranging from 1 to 10 mg/kg of body weight, with optimal activity observed at approximately 1 µg/ml . This administration method allows for effective treatment in both humans and animals, addressing various immunodeficiencies caused by inadequate B-cell differentiation.

Research Applications

In Vitro Studies:

this compound has been utilized extensively in laboratory settings to study B-cell development and immune responses. Researchers have demonstrated its effectiveness in selectively inducing the differentiation of Lyb-2 positive B-cells while not affecting T-cells, which is critical for understanding immune system dynamics .

Case Studies:

Several studies have documented the successful application of this compound in experimental models. For instance, one study demonstrated that treatment with this compound significantly increased the population of mature B-cells in vitro, enhancing the overall immune response when challenged with antigens .

Clinical Case Studies

Mécanisme D'action

Bursopoietin exerts its effects by binding to specific receptors on the surface of lymphocytes. This binding triggers a cascade of intracellular signaling pathways that lead to the differentiation and maturation of these immune cells. The molecular targets involved include various kinases and transcription factors that regulate gene expression and cell proliferation .

Comparaison Avec Des Composés Similaires

Bursopoietin is similar to other immunoregulatory peptides such as thymopoietin and erythropoietin. it is unique in its specific role in the differentiation of B cells in birds and mammals. Similar compounds include:

Thymopoietin: Involved in T cell differentiation.

Erythropoietin: Stimulates red blood cell production.

Interleukins: A group of cytokines that regulate immune responses

Activité Biologique

Bursopoietin, also referred to as bursin, is a synthetic peptide that plays a crucial role in the differentiation of precursor B cells into mature B cells. This compound has garnered attention for its potential therapeutic applications in immunodeficiency disorders, particularly those characterized by a deficiency of functional B cells.

This compound is a tripeptide composed of three amino acids. It specifically targets precursor B cells, inducing their differentiation into mature B cells capable of producing antibodies. The mechanism involves binding to specific receptors on the surface of B-cell precursors, which triggers a cascade of intracellular signaling pathways leading to cellular maturation. This selective action is significant as it does not affect T cells, highlighting its specificity for B-cell lineage.

Research Findings

- Differentiation Induction : this compound has been shown to effectively induce the differentiation of Lyb-2 positive B cells in vitro at concentrations around 1 µg/ml. This was demonstrated in studies where precursor B cells were treated with this compound, resulting in increased populations of mature B cells capable of participating in immune responses .

- Therapeutic Applications : The ability of this compound to restore normal B-cell function has implications for treating conditions like X-linked infantile hypogammaglobulinemia, where patients have severely compromised immune systems due to a lack of functional B cells .

- Comparative Studies : Research comparing bursin and other immunomodulatory peptides has indicated that bursin exhibits superior efficacy in promoting B-cell maturation compared to other agents .

Data Table: Biological Activity of this compound

Case Studies

- Case Study 1 : A clinical trial involving patients with hypogammaglobulinemia treated with this compound showed significant improvements in antibody production post-treatment. Patients displayed enhanced immune responses to vaccinations following therapy, suggesting that this compound can effectively restore humoral immunity.

- Case Study 2 : In an animal model, administration of this compound resulted in increased survival rates and improved immune function in subjects with induced immunodeficiency. This study highlighted the peptide's potential for broader therapeutic applications beyond human medicine.

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVAUDERMUSPN-DVRYWGNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975680 | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60267-34-7 | |

| Record name | Bursopoietin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bursopoietin and what is its primary function?

A1: this compound is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []

Q2: Where has this compound been identified in the developing chick embryo?

A2: Research has shown the presence of this compound in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []

Q3: How do researchers identify and quantify this compound's effects on lymphocyte precursors?

A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing this compound and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of this compound's impact on lymphocyte differentiation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.